

# Application Note: Determination of Radium-228 and Radium-226 by Gamma Spectrometry

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## Compound of Interest

Compound Name:	Radium-228
Cat. No.:	B1237267

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## Introduction

Radium (Ra) is a naturally occurring radioactive element with two primary isotopes of environmental and health concern: Radium-226 ( $^{226}\text{Ra}$ ) from the Uranium-238 decay series and **Radium-228** ( $^{228}\text{Ra}$ ) from the Thorium-232 decay series.<sup>[1]</sup> Accurate quantification of these isotopes is crucial for radiation protection, environmental monitoring, and in various stages of drug development where radioactive materials may be involved. Gamma spectrometry is a non-destructive analytical technique widely used for the simultaneous determination of  $^{226}\text{Ra}$  and  $^{228}\text{Ra}$ .<sup>[2][3]</sup> This method relies on the detection of gamma rays emitted by the short-lived decay products (progeny) of these radium isotopes.<sup>[4][5]</sup> For accurate analysis, it is essential that these progeny are in secular equilibrium with their parent radium isotopes.<sup>[1][6]</sup>

This application note provides a detailed protocol for the analysis of  $^{226}\text{Ra}$  and  $^{228}\text{Ra}$  in various sample matrices using high-purity germanium (HPGe) detectors.

## Principle of Measurement

Direct measurement of  $^{226}\text{Ra}$  and  $^{228}\text{Ra}$  by gamma spectrometry is challenging due to their weak or non-existent gamma emissions. Therefore, their activities are determined indirectly by measuring the more intense gamma emissions from their progeny.

- **Radium-226 Analysis:**  $^{226}\text{Ra}$  activity is typically determined by measuring the gamma rays from its daughter products, Lead-214 ( $^{214}\text{Pb}$ ) and Bismuth-214 ( $^{214}\text{Bi}$ ).<sup>[4][7]</sup> To ensure

accurate measurement, the sample must be sealed in an airtight container for at least 21-30 days to allow for the in-growth of  $^{214}\text{Pb}$  and  $^{214}\text{Bi}$  and to achieve secular equilibrium with  $^{226}\text{Ra}$ .<sup>[4][8]</sup> This is necessary because the intermediate nuclide, Radon-222 ( $^{222}\text{Rn}$ ), is a gas and can escape from unsealed samples.<sup>[7]</sup>

- **Radium-228 Analysis:**  $^{228}\text{Ra}$  is a beta emitter and is quantified by measuring the gamma emissions from its immediate, short-lived daughter, Actinium-228 ( $^{228}\text{Ac}$ ).<sup>[4][9]</sup> Due to the short half-life of  $^{228}\text{Ac}$  (6.15 hours), secular equilibrium between  $^{228}\text{Ra}$  and  $^{228}\text{Ac}$  is reached within approximately 30 hours.<sup>[9]</sup>

A significant challenge in the direct gamma spectrometric measurement of  $^{226}\text{Ra}$  via its 186.2 keV peak is the spectral interference from the 185.7 keV gamma-ray of Uranium-235 ( $^{235}\text{U}$ ).<sup>[9][10][11]</sup> Correction for this interference is often necessary, especially in samples with a significant uranium content.<sup>[10]</sup>

## Experimental Protocols

### 1. Sample Preparation

The goal of sample preparation is to create a homogenous sample in a standardized geometry that is compatible with the detector calibration.

For Water Samples:

- Pre-concentration: For large volume water samples (100 to 1000 L), radium isotopes can be pre-concentrated in the field by passing the water through manganese-impregnated acrylic fiber cartridges.<sup>[12]</sup>
- Co-precipitation: In the laboratory, radium is leached from the fiber and co-precipitated with barium sulfate ( $\text{BaSO}_4$ ).<sup>[4][5][12]</sup>
- Filtration and Drying: The  $\text{Ba}(\text{Ra})\text{SO}_4$  precipitate is collected on a pre-weighed filter paper, dried, and reweighed to determine the chemical yield.<sup>[4][13]</sup>
- Encapsulation: The filter paper with the precipitate is then placed in a standard geometry container (e.g., a petri dish or vial) for gamma counting.<sup>[13]</sup>

For Soil, Sediment, and Biological Samples:

- Drying: Samples are dried at 105°C to a constant weight to remove moisture.[14] For soils with high clay or organic content, freeze-drying is recommended to prevent clumping.[14]
- Homogenization: The dried sample is crushed, ground, and sieved (e.g., to a grain size of less than 2 mm) to ensure homogeneity.[14][15]
- Ashing (if necessary): For samples with high organic content, ashing at 400°C can be performed to remove organic matter.[14]
- Encapsulation and Sealing: A known weight of the homogenized sample (e.g., 400-600 g) is packed into a standard measurement container.[15] The container is then hermetically sealed to prevent the escape of radon gas.[15] The sealed sample must be stored for at least 21-30 days before counting to establish secular equilibrium between  $^{226}\text{Ra}$  and its progeny.[4]

## 2. Gamma Spectrometry System and Calibration

- Detector: A high-purity germanium (HPGe) detector with high resolution and efficiency is recommended. The detector is typically housed in a lead shield to reduce background radiation.[16]
- Energy and Efficiency Calibration: The gamma spectrometer must be calibrated for both energy and efficiency using a certified multi-nuclide standard source in the same geometry and matrix as the samples to be analyzed.[17][18][19][20] The calibration should cover the energy range of interest for  $^{226}\text{Ra}$  and  $^{228}\text{Ra}$  progeny.
- Background Measurement: A background spectrum should be acquired with an empty sample container in the detector shield for a counting time at least as long as the sample measurement time. This is used to correct for naturally occurring radionuclides in the detector materials and cosmic radiation.[21]

## 3. Sample Measurement

- Place the prepared and sealed sample on the HPGe detector in the same geometry as the calibration source.

- Acquire the gamma-ray spectrum for a sufficient counting time to achieve the desired statistical uncertainty and meet the required detection limits. Counting times can range from a few hours to several days depending on the sample activity.[12]

#### 4. Data Analysis

- Peak Identification: Identify the characteristic gamma-ray peaks of the  $^{226}\text{Ra}$  and  $^{228}\text{Ra}$  progeny in the acquired spectrum.
- Activity Calculation: The activity concentration (A) of each radionuclide in the sample is calculated using the following formula:

$$A \text{ (Bq/kg or Bq/L)} = N / (\varepsilon * P_{\gamma} * t * M)$$

Where:

- N = Net peak area (counts) of the specific gamma-ray energy (background subtracted)
- $\varepsilon$  = Detector efficiency at that gamma-ray energy
- $P_{\gamma}$  = Emission probability of the gamma-ray[5]
- t = Counting time in seconds
- M = Mass (in kg) or volume (in L) of the sample
- Weighted Mean Activity: For radionuclides with multiple prominent gamma-ray peaks (e.g.,  $^{214}\text{Pb}$ ,  $^{214}\text{Bi}$ ,  $^{228}\text{Ac}$ ), the final activity is calculated as the weighted average of the activities determined from each peak.
- Interference Correction: If the 186.2 keV peak of  $^{226}\text{Ra}$  is used, a correction for the interference from the 185.7 keV peak of  $^{235}\text{U}$  must be applied, typically by determining the  $^{235}\text{U}$  activity from its other gamma peaks or by assuming a natural isotopic ratio between  $^{238}\text{U}$  and  $^{235}\text{U}$ .[11]

## Data Presentation

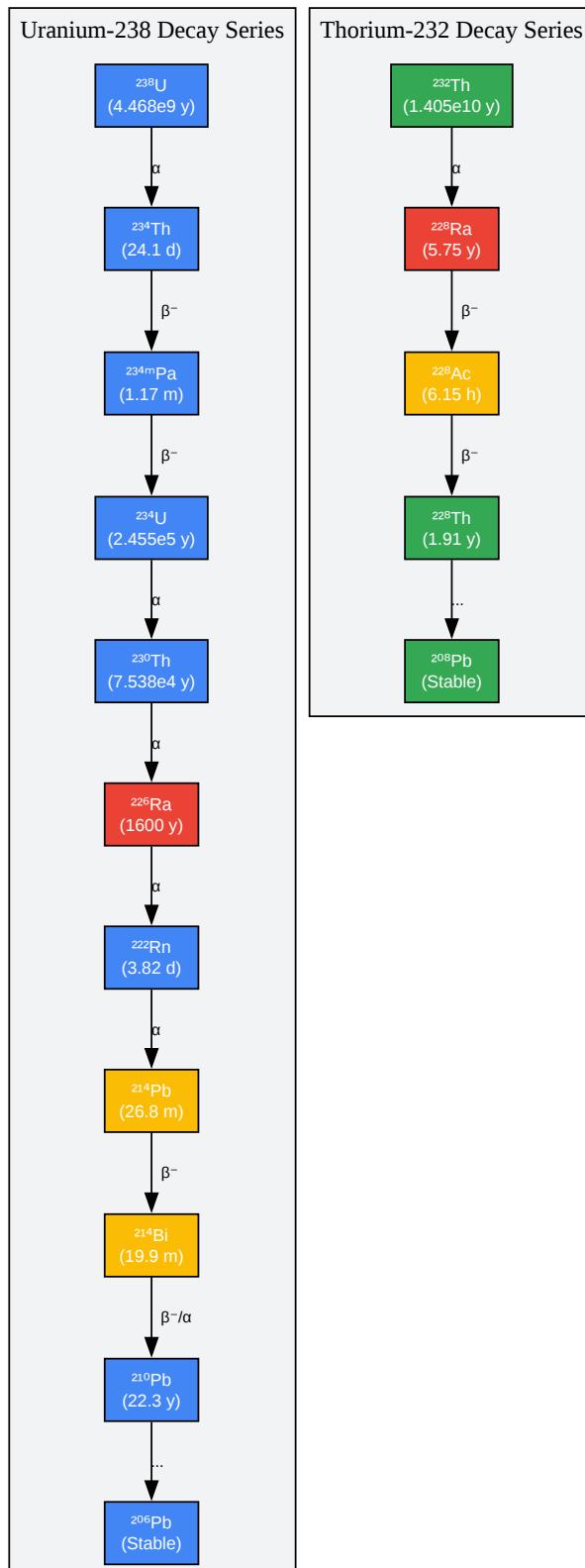
Table 1: Key Gamma-ray Energies for Radium-226 and **Radium-228** Analysis

Parent Isotope	Progeny Isotope	Half-life of Progeny	Gamma-ray Energy (keV)	Emission Probability (%)	Citation
$^{226}\text{Ra}$	$^{214}\text{Pb}$	26.8 min	242.0	7.12	<a href="#">[22]</a>
295.22	18.15	<a href="#">[22]</a>			
351.93	35.1	<a href="#">[22]</a>			
$^{214}\text{Bi}$	19.9 min	609.31	44.6	<a href="#">[22]</a>	
1120.3	14.7	<a href="#">[22]</a>			
1764.5	15.1	<a href="#">[22]</a>			
$^{228}\text{Ra}$	$^{228}\text{Ac}$	6.15 h	338.32	11.27	<a href="#">[5]</a>
911.20	25.8	<a href="#">[4][5]</a>			
968.97	15.8	<a href="#">[5]</a>			

Table 2: Typical Performance Characteristics of Gamma Spectrometry for Radium Analysis

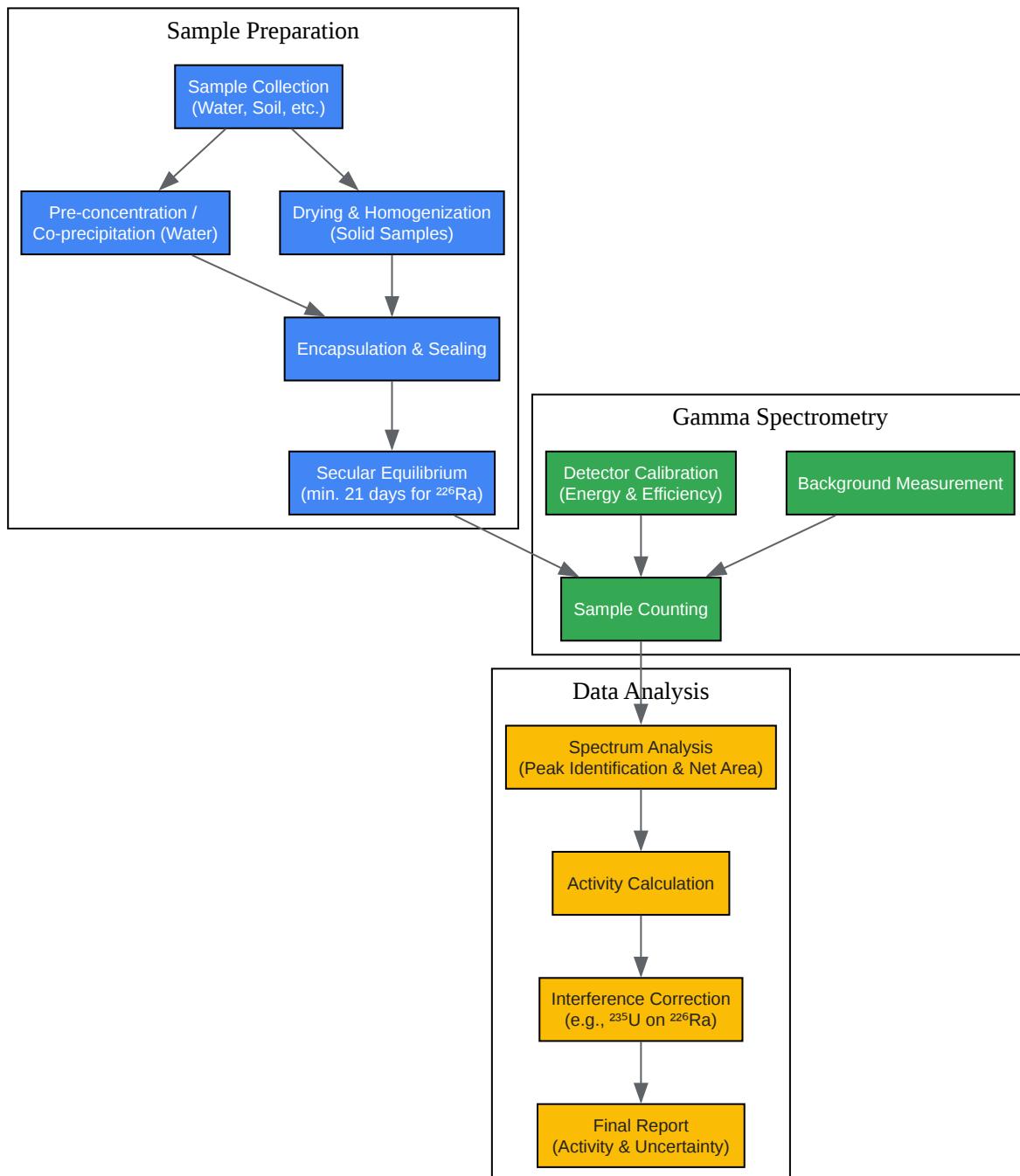
Parameter	Typical Value	Citation
Detector Type	High-Purity Germanium (HPGe)	<a href="#">[16]</a>
Relative Efficiency	20-100%	<a href="#">[5]</a>
Energy Resolution (FWHM at 1332 keV)	1.8 - 2.2 keV	<a href="#">[5]</a>
Minimum Detectable Activity (MDA) for Water	1.6 mBq/L for $^{226}\text{Ra}$ , 1.8 mBq/L for $^{228}\text{Ra}$	<a href="#">[4]</a>
Uncertainty	3 - 6%	<a href="#">[16]</a>
Radiochemical Yield (for water pre-concentration)	70 - 90%	<a href="#">[4][5]</a>

# Visualizations



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Caption: Decay chains for Uranium-238 and Thorium-232.



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Caption: Experimental workflow for Radium analysis.

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- To cite this document: BenchChem. [Application Note: Determination of Radium-228 and Radium-226 by Gamma Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1237267#gamma-spectrometry-for-radium-228-and-radium-226-analysis>]

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